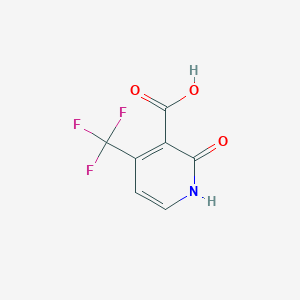

2-Hydroxy-4-(trifluoromethyl)nicotinic acid

説明

2-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS 685125-22-8) is a nicotinic acid derivative featuring a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol . The trifluoromethyl group enhances electron-withdrawing effects, influencing acidity and reactivity, while the hydroxyl group contributes to hydrogen bonding, making it relevant in medicinal chemistry and agrochemical research.

特性

IUPAC Name |

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-11-5(12)4(3)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKJQACWGYUCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that nicotinic acid derivatives often interact with nicotinic acetylcholine receptors.

Mode of Action

It’s known that nicotinic acid derivatives can suppress feeding and movement in aphids.

生物活性

2-Hydroxy-4-(trifluoromethyl)nicotinic acid (HTNA) is a derivative of nicotinic acid featuring a trifluoromethyl group, which significantly influences its biological properties. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₆F₃NO₃

- Molecular Weight : 221.13 g/mol

- Crystal Structure : Monoclinic space group P2₁/c

The trifluoromethyl group enhances the compound's lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

HTNA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The specific mechanisms are still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anticancer Potential

HTNA has been evaluated for its anticancer activity against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 (Prostate) | 15.0 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of tubulin polymerization |

| A549 (Lung) | 12.0 | Activation of caspase pathways leading to apoptosis |

| HepG2 (Liver) | 18.5 | Disruption of mitochondrial function |

| MCF-7 (Breast) | 14.0 | Modulation of estrogen receptor activity |

The compound's ability to induce apoptosis and inhibit tubulin polymerization suggests its potential as a chemotherapeutic agent. For instance, in A549 cells, HTNA demonstrated a significant reduction in cell viability through apoptosis induction via caspase activation .

Enzyme Inhibition

HTNA has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's:

| Enzyme | IC50 (µM) | Comparison to Rivastigmine |

|---|---|---|

| AChE | 11.55 | Comparable |

| BChE | 12.30 | Slightly less potent |

These findings suggest that HTNA could serve as a lead compound for developing new inhibitors for cholinesterases, with implications for treating cognitive disorders .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that HTNA significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

- Cancer Cell Studies : In vitro assays revealed that HTNA induced G2/M phase arrest in HeLa cells, leading to increased apoptosis rates compared to untreated controls.

- Neuroprotective Effects : Research indicated that HTNA could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Fluoro-4-(trifluoromethyl)nicotinic Acid

- Molecular Formula: C₇H₃F₄NO₂

- Molecular Weight : 209.1 g/mol

- CAS : 1040681-74-0

- This substitution may enhance metabolic stability in pharmaceutical applications .

2-Chloro-4-(trifluoromethyl)nicotinic Acid

- Key Features : Chlorine at position 2 introduces steric bulk and moderate electron-withdrawing effects. Market reports indicate its industrial significance, likely due to applications in agrochemical intermediates .

4-(Trifluoromethyl)nicotinic Acid

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- CAS : 158063-66-2

Positional Isomers and Derivatives

2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

- CAS : 191595-63-8

- Key Differences : The trifluoromethyl group at position 6 instead of 4 alters electronic distribution, which could affect binding affinity in enzyme inhibition studies .

6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic Acid

- Molecular Formula: C₁₅H₁₂F₃NO₃

- Molecular Weight : 311.25 g/mol

- CAS : 2098091-35-9

2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Benzoic Acid Analog

2-Hydroxy-4-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 206.12 g/mol

- CAS : 328-90-5

- Key Differences : Replacing the pyridine ring with benzene eliminates the nitrogen atom, reducing basicity and altering solubility. This compound is used as an intermediate in anticoagulant synthesis (e.g., Triflusal derivatives) .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。